Tubulin inhibitor 9

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C19H19NO5 |

|---|---|

分子量 |

341.4 g/mol |

IUPAC 名称 |

(3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C19H19NO5/c1-22-12-5-6-13-14(19(21)20-15(13)10-12)7-11-8-16(23-2)18(25-4)17(9-11)24-3/h5-10H,1-4H3,(H,20,21)/b14-7- |

InChI 键 |

YLUHXAHNPQALMQ-AUWJEWJLSA-N |

手性 SMILES |

COC1=CC2=C(C=C1)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C(=O)N2 |

规范 SMILES |

COC1=CC2=C(C=C1)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N2 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Colchicine-Site Tubulin Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are fundamental to numerous cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2][3] The critical role of microtubule dynamics in mitosis makes them a well-established and highly successful target for anticancer drug development.[1][2][4] Tubulin inhibitors are a class of compounds that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1][2][5] These agents are broadly categorized based on their binding site on the tubulin dimer—namely the taxane, vinca alkaloid, and colchicine binding sites.[5]

This technical guide focuses on the mechanism of action of tubulin inhibitors that target the colchicine binding site. While the user requested information on a specific "Tubulin inhibitor 9," this name does not correspond to a single, well-defined agent in the provided literature. Therefore, this document will detail the core mechanisms shared by inhibitors of the colchicine binding site, using data from various representative compounds (e.g., ID09, CYT997, and others) to illustrate these principles.

Colchicine binding site inhibitors (CBSIs) are typically small molecules that destabilize microtubules by inhibiting tubulin polymerization.[2][6] They bind to the β-tubulin subunit at the interface with the α-tubulin subunit, inducing a conformational change that prevents the formation of the straight protofilaments necessary for microtubule assembly.[6] This disruption of microtubule dynamics triggers a cascade of cellular events, culminating in cell death.

Core Mechanism of Action

The primary mechanism of action for colchicine-site tubulin inhibitors involves a series of sequential and interconnected cellular events:

-

Binding to the Colchicine Site on β-Tubulin: The inhibitor binds to a specific pocket on the β-tubulin subunit.[6] This binding is often competitive with colchicine.[6] The binding event prevents the tubulin dimer from adopting the straight conformation required for incorporation into a growing microtubule.[6][7]

-

Inhibition of Microtubule Polymerization: By preventing the addition of new tubulin dimers, the inhibitor effectively halts microtubule elongation.[1][2] This disrupts the dynamic instability of microtubules—the essential process of alternating phases of growth (polymerization) and shrinkage (depolymerization).[3] The net effect is a shift towards depolymerization, leading to the disassembly of the microtubule network.[1]

-

Disruption of the Mitotic Spindle: During mitosis, microtubules form the mitotic spindle, which is responsible for segregating chromosomes into daughter cells.[1][2] The depolymerization of microtubules prevents the formation of a functional mitotic spindle.[1][3]

-

Cell Cycle Arrest at G2/M Phase: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, a crucial cell cycle control mechanism. This activation prevents the cell from proceeding from metaphase to anaphase, resulting in a prolonged arrest in the G2/M phase of the cell cycle.[8][9][10]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[4][8] This is a key outcome for the therapeutic efficacy of these inhibitors. The apoptotic cascade is initiated through various signaling pathways, often involving the mitochondria-initiated (intrinsic) pathway.[4][11] This includes the activation of caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[4][8][11]

Signaling Pathways

Several signaling pathways are implicated in the downstream effects of tubulin inhibition. The disruption of the microtubule network acts as a cellular stress signal that activates pathways leading to apoptosis.

-

Mitochondrial (Intrinsic) Apoptosis Pathway: Many colchicine-site inhibitors induce apoptosis via the mitochondrial pathway. This is characterized by the upregulation of pro-apoptotic proteins (e.g., Bax, Bak, Bad) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1).[11] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade.[11]

-

Ras-Erk Signaling Pathway: Some tubulin inhibitors, such as ID09, have been shown to deactivate the Ras-Erk signaling pathway.[11] This pathway is often hyperactivated in cancer and promotes proliferation and survival. Its deactivation contributes to the anti-proliferative and pro-apoptotic effects of the inhibitor.[11]

-

NF-κB Signaling Pathway: The tubulin inhibitor gambogenic acid has been shown to induce apoptosis in myelodysplastic syndrome cells by upregulating Fas expression, which is mediated by the NF-κB signaling pathway.[12]

Below is a diagram illustrating the general signaling cascade initiated by a colchicine-site tubulin inhibitor.

Caption: Signaling pathway of a colchicine-site tubulin inhibitor.

Quantitative Data Summary

The efficacy of tubulin inhibitors is quantified by their ability to inhibit tubulin polymerization and suppress the proliferation of cancer cell lines. The tables below summarize representative data for various colchicine-site inhibitors discussed in the literature.

Table 1: Tubulin Polymerization Inhibition

| Compound | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| CYT997 | ~3 | Colchicine | 2 |

| Compound 9 | 1.5 ± 0.56 | - | - |

| Compound 5m | 0.37 ± 0.07 | - | - |

| Compound 10k | 2.68 ± 0.15 | - | - |

| Compound 54 | 2.68 ± 0.15 | - | - |

| Compound 60 | 1.3 | Combretastatin A-4 (CA-4) | 4.22 |

| St. 11 | 3.8 | - | - |

| St. 45 | 12.38 | Combretastatin A-4 (CA-4) | 1.84 |

Data sourced from multiple studies.[8][10][13][14]

Table 2: In Vitro Antiproliferative Activity (IC50/GI50 Values)

| Compound | Cell Line | Activity (nM) |

|---|---|---|

| ID09 | SCC-15, Cal-27 | 10 - 20 (Effective Dose) |

| St. 47 | MCF-7, HL-60, HCT-116, HeLa | < 42 |

| St. 11 | HCT116, K562, H1299, MDA-MB231 | 1.5 - 8 |

| Compound 14e | Various human cancer cells | 55 - 305 |

| Compound 10k | Four human cancer cells | 3 - 9 |

Data sourced from multiple studies.[10][11][13]

Experimental Protocols

The characterization of a novel tubulin inhibitor involves a series of standardized in vitro and cell-based assays.

1. Tubulin Polymerization Assay

-

Principle: This turbidimetric assay measures the light scattering that occurs as tubulin dimers polymerize into microtubules. An inhibitor will prevent this increase in turbidity.

-

Methodology:

-

Bovine or porcine brain tubulin is purified.

-

A reaction mixture is prepared containing tubulin, a GTP-regeneration system, and a polymerization buffer (e.g., MES or PIPES buffer).

-

The test compound (inhibitor) at various concentrations is added to the mixture. A known inhibitor like colchicine is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

The mixture is incubated at 37°C to induce polymerization.

-

The change in absorbance (turbidity) is monitored over time at 340 nm using a spectrophotometer.

-

The IC50 value is calculated as the concentration of the inhibitor that reduces the rate or extent of polymerization by 50%.[8]

-

2. Cell Proliferation Assay (e.g., CCK-8 or MTT)

-

Principle: These colorimetric assays measure cell viability based on the metabolic activity of the cells.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with serial dilutions of the tubulin inhibitor for a specified period (e.g., 24, 48, or 72 hours).

-

The assay reagent (e.g., CCK-8) is added to each well and incubated.

-

The absorbance is measured at the appropriate wavelength.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[11]

-

3. Cell Cycle Analysis by Flow Cytometry

-

Principle: This method quantifies the DNA content of individual cells to determine their distribution across the different phases of the cell cycle. Tubulin inhibitors cause an accumulation of cells in the G2/M phase.

-

Methodology:

-

Cells are treated with the inhibitor for a set time (e.g., 24 hours).

-

Both adherent and floating cells are collected, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

The DNA content is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.[8][11]

-

4. Apoptosis Assay (Annexin V/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

-

Methodology:

-

Cells are treated with the inhibitor for a specified time.

-

Cells are harvested and washed.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

-

The stained cells are immediately analyzed by flow cytometry.

-

The results are plotted to show the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[8][11]

-

5. Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the mechanism of action, such as cell cycle regulators (e.g., Cyclin B1), apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP), and signaling proteins (e.g., p-Erk1/2, Mcl-1).[8][11]

-

Methodology:

-

Cells are treated with the inhibitor, and total protein is extracted using lysis buffer.

-

Protein concentration is determined (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Experimental Workflow

The evaluation of a potential tubulin inhibitor follows a logical progression from in vitro characterization to cellular and, ultimately, in vivo testing.

Caption: Standard workflow for evaluating a novel tubulin inhibitor.

Conclusion

Tubulin inhibitors that target the colchicine binding site represent a powerful and extensively studied class of anticancer agents. Their mechanism of action is centered on the inhibition of microtubule polymerization, which leads to a cascade of well-defined cellular consequences, including G2/M cell cycle arrest and the induction of apoptosis. By disrupting the fundamental machinery of cell division, these compounds exhibit potent cytotoxicity against a broad range of cancer cells. Future research in this area continues to focus on developing novel inhibitors with improved pharmacological properties, such as better solubility, oral bioavailability, and the ability to overcome mechanisms of multidrug resistance, thereby broadening their therapeutic potential in the clinic.

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. Design of novel small molecule inhibitors of tubulin polymerization with high apoptosis-inducing activity | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ID09, A Newly-Designed Tubulin Inhibitor, Regulating the Proliferation, Migration, EMT Process and Apoptosis of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of Tubulin Inhibitor 9 (Compound 11k)

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Tubulin Inhibitor 9, a potent vinyl selenone derivative identified as compound 11k in the scientific literature.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Introduction

Tubulin inhibitors are a critical class of anticancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] this compound (compound 11k) is a novel vinyl selenone derivative designed as a microtubule polymerization inhibitor.[1] It has demonstrated significant anti-proliferative and anti-vascular activities, making it a promising candidate for further preclinical and clinical development.[3]

Synthesis of this compound (Compound 11k)

The synthesis of this compound (compound 11k) is achieved through a multi-step process, as described in the research by Zhu et al. (2020).[1] A generalized workflow for the synthesis is presented below.

References

- 1. Design, synthesis and biological evaluation of vinyl selenone derivatives as novel microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 9H-purins as potential tubulin polymerization inhibitors: Synthesis, biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Discovery of Novel Tubulin Polymerization Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery of novel tubulin polymerization inhibitors, a cornerstone of anticancer drug development. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a highly attractive target for cancer chemotherapy. This guide details the various classes of tubulin inhibitors, their mechanisms of action, key experimental protocols for their evaluation, and a summary of their biological activities.

Tubulin as a Therapeutic Target

The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is crucial for the formation and function of the mitotic spindle during cell division. Disruption of this delicate equilibrium by small molecules can lead to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death). Tubulin-targeting agents (TTAs) are broadly classified into two main groups: microtubule-stabilizing agents, which promote polymerization, and microtubule-destabilizing agents (tubulin polymerization inhibitors), which inhibit it. This guide focuses on the latter, which represent a major class of clinically successful anticancer drugs.

Major Classes of Tubulin Polymerization Inhibitors

Tubulin polymerization inhibitors exert their effects by binding to specific sites on the tubulin heterodimer. The three primary binding sites are the colchicine, vinca, and taxane sites. While taxanes are primarily microtubule stabilizers, their binding site is a critical target in tubulin-directed drug discovery.

Colchicine Binding Site Inhibitors

Located at the interface between the α- and β-tubulin subunits, the colchicine binding site is a key target for many synthetic and natural product-based inhibitors. These inhibitors prevent the curved-to-straight conformational change in tubulin dimers that is necessary for their incorporation into microtubules. A significant advantage of many colchicine site inhibitors is their ability to circumvent multidrug resistance mediated by P-glycoprotein efflux pumps.

Vinca Alkaloid Binding Site Inhibitors

The vinca alkaloid binding site is located on the β-tubulin subunit, at the positive end of the microtubule. Agents that bind here suppress microtubule dynamics, leading to the depolymerization of microtubules at high concentrations and the kinetic suppression of microtubule growth and shortening at lower concentrations. The vinca alkaloids are a well-established class of chemotherapeutic agents used in the treatment of various cancers.

Drug Discovery Strategies

The discovery of novel tubulin polymerization inhibitors employs a combination of computational and experimental approaches, often beginning with the screening of large compound libraries and culminating in preclinical in vivo studies.

A generalized workflow for the discovery of novel tubulin polymerization inhibitors is depicted below. This process typically starts with a large-scale screening of compound libraries, either through computational (virtual screening) or experimental (high-throughput screening) methods. Promising hits are then subjected to a series of validation and characterization assays to confirm their activity and elucidate their mechanism of action.

Caption: Generalized workflow for the discovery of novel tubulin polymerization inhibitors.

The diagram below illustrates the primary binding sites for inhibitors on the αβ-tubulin heterodimer. These include the colchicine site at the dimer interface, and the vinca and taxane sites on the β-tubulin subunit. Each site offers a unique opportunity for therapeutic intervention.

Caption: Major inhibitor binding sites on the αβ-tubulin heterodimer.

Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase. This mitotic arrest can trigger a cascade of signaling events, culminating in apoptosis. The pathway below illustrates this process.

Caption: Signaling pathway from tubulin inhibition to apoptosis.

Quantitative Data on Tubulin Inhibitors

The following tables summarize the in vitro activity of representative tubulin polymerization inhibitors, categorized by their binding site. IC50 values for both tubulin polymerization and cytotoxicity against various cancer cell lines are provided for comparison.

Table 1: Activity of Colchicine Site Inhibitors

| Compound | Tubulin Polymerization IC50 (µM) | Cell Line | Cytotoxicity IC50 (nM) | Reference |

| Colchicine | 2.68 - 10.6 | K562 | 0.21 | |

| Combretastatin A-4 (CA-4) | 2.1 | MCF-7 | 19 | |

| Compound 97 | 0.79 | HCT-116 | 16 | |

| Compound 87 | 1.6 | KB-vin10 | 0.2 - 0.4 | |

| Analogue G13 | 13.5 | MDA-MB-231 | 650 - 900 | |

| Analogue E27 | 16.1 | Various | 7810 - 10360 | |

| Hit 9 | 25.3 | Various | 49100 - 70100 | |

| Compound 60c | - | Various | 2.4 (average) | |

| Compound 4b | - | Various | 5.5 (average) |

Table 2: Activity of Vinca Alkaloid Site Inhibitors

| Compound | Tubulin Polymerization IC50 (µM) | Cell Line | Cytotoxicity IC50 (nM) | Reference |

| Vincristine | - | P388 | - | |

| Vinblastine | - | P388 | - | |

| Vinorelbine | - | P388 | - | |

| Vinflunine | - | P388 | - |

Table 3: Activity of Taxane Site Binders (Microtubule Stabilizers)

| Compound | Effect on Tubulin Polymerization | Cell Line | Cytotoxicity IC50 (nM) | Reference |

| Paclitaxel | Promotes polymerization | Gastric Cancer Lines | 0.2 - 11 | |

| Docetaxel | Promotes polymerization | Gastric Cancer Lines | - | |

| Cabazitaxel | Promotes polymerization | Gastric Cancer Lines | - |

Note: The activity of tubulin inhibitors can vary significantly depending on the specific assay conditions and cell lines used.

Key Experimental Protocols

This section provides detailed methodologies for essential assays used in the discovery and characterization of tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin. It can be performed using either a turbidimetric or a fluorescence-based method.

a) Turbidimetric Assay

This method is based on the principle that light is scattered by microtubules to an extent that is proportional to the concentration of the microtubule polymer.

Protocol:

-

Reagent Preparation:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 10% glycerol). Keep on ice.

-

Prepare a GTP stock solution (e.g., 100 mM).

-

Prepare test compounds at desired concentrations (e.g., 10x final concentration) in the general tubulin buffer.

-

-

Assay Procedure:

-

Pre-warm a 96-well plate to 37°C.

-

To each well, add 10 µL of the 10x test compound solution. Include a vehicle control (e.g., DMSO) and a positive control (e.g., nocodazole for inhibition, paclitaxel for stabilization).

-

On ice, prepare the tubulin polymerization reaction mix by adding GTP to the tubulin solution to a final concentration of 1 mM.

-

Initiate the reaction by adding 90 µL of the tubulin/GTP mix to each well of the pre-warmed plate.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the effect of the test compound on the rate and extent of polymerization compared to the controls.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces the maximum polymerization rate by 50%.

-

b) Fluorescence-Based Assay

This method utilizes a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity.

Protocol:

-

Reagent Preparation:

-

Prepare a tubulin solution (e.g., 2 mg/mL) in a suitable assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 10% glycerol).

-

Prepare a reaction mixture containing tubulin, GTP (1 mM), and a fluorescent reporter like DAPI (e.g., 6.3 µM).

-

Prepare test compounds at desired concentrations.

-

-

Assay Procedure:

-

In a 384-well black plate, add the test compounds.

-

Add the reaction mixture to each well.

-

Immediately place the plate in a fluorimeter pre-heated to 37°C.

-

Measure the fluorescence (e.g., Ex/Em 355/460 nm for DAPI) at regular intervals (e.g., every 90 seconds) for 1 hour.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

Calculate the percentage of inhibition by comparing the fluorescence at a specific time point (e.g., 25 minutes) relative to the vehicle control.

-

Determine the IC50 value from a dose-response curve.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-6,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the test compound for a specific duration (e.g., 48-72 hours). Include a vehicle control.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used.

-

-

Data Analysis:

-

Subtract the background absorbance from the readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with the test compound for a specified period (e.g., 24 hours).

-

Harvest the cells by trypsinization (for adherent cells) and collect them by centrifugation.

-

-

Fixation:

-

Wash the cell pellet with PBS.

-

Resuspend the cells and fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate on ice for at least 30 minutes or store at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA). A typical staining solution is PBS with 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate out cell doublets and debris.

-

Generate a histogram of fluorescence intensity, which corresponds to the DNA content.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.

-

Immunofluorescence Staining of the Microtubule Network

This technique allows for the direct visualization of the microtubule network within cells, revealing any compound-induced alterations in its structure.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a petri dish.

-

Treat the cells with the test compound for the desired time.

-

-

Fixation and Permeabilization:

-

Wash the cells with pre-warmed PBS.

-

Fix the cells, for example, with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature, or with ice-cold methanol for 4 minutes at -20°C for optimal microtubule staining.

-

Wash with PBS.

-

Permeabilize the cells with a detergent solution (e.g., 0.2% Triton X-100 in PBS) for 5-10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash with PBS.

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against α-tubulin or β-tubulin (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1-2 hours at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

(Optional) Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the microtubule network using a fluorescence or confocal microscope.

-

Conclusion

The discovery of novel tubulin polymerization inhibitors remains a vibrant and crucial area of anticancer drug development. The diverse binding sites on the tubulin heterodimer offer multiple avenues for therapeutic intervention. A multi-pronged approach, combining computational modeling with a suite of robust in vitro and cell-based assays, is essential for the successful identification and optimization of new lead compounds. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important field of cancer therapy.

A Technical Guide to the Structure-Activity Relationship of Tubulin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of small molecule tubulin inhibitors, compounds that represent a cornerstone of modern cancer chemotherapy. By disrupting microtubule dynamics, these agents induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. This document will focus on the key structural modifications that influence the potency and efficacy of these inhibitors, with a particular emphasis on compounds targeting the colchicine binding site.

Core Concepts in Tubulin Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2][3] Small molecules that interfere with microtubule dynamics are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).[2][4] This guide will primarily focus on the latter, which inhibit tubulin polymerization.

The colchicine binding site on β-tubulin is a particularly attractive target for the development of new anticancer agents.[3][5] Inhibitors that bind to this site can circumvent mechanisms of resistance that affect other classes of microtubule-targeting agents.[6]

Structure-Activity Relationship (SAR) Studies of Colchicine-Site Inhibitors

The SAR of tubulin inhibitors is often investigated by systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity. A classic example is the natural product combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[7] The general structure of many colchicine-site inhibitors, inspired by CA-4, consists of two aromatic rings connected by a bridge.

Key Structural Features and Their Impact on Activity:

-

The A-Ring: Typically a trimethoxyphenyl (TMP) group, this ring is crucial for high-potency inhibition.[5][7] Studies have shown that modifications to the methoxy groups can significantly alter activity. For instance, replacing methoxy groups with other substituents or altering their position can lead to a decrease in inhibitory potential. The trimethoxyphenyl moiety is understood to interact with a hydrophobic pocket within the colchicine binding site, involving residues such as Cys241, Leu248, Ala250, and Leu255.[5]

-

The B-Ring: The nature and substitution pattern of the second aromatic ring also play a critical role in determining the compound's efficacy. The presence of a hydroxyl or methoxy group at specific positions can enhance activity. For example, in some series of compounds, a hydroxyl group at the 3'-position of the B-ring was found to be more favorable for inhibitory activity than a fluorine atom at the same position.[8]

-

The Bridge: The linker connecting the two aryl rings is a key determinant of the molecule's conformation. In combretastatins, a cis (Z) configuration of the ethylene bridge is essential for potent tubulin polymerization inhibitory activity.[7] The corresponding trans (E) isomer is significantly less active. To overcome the instability of the cis-double bond, various bioisosteric replacements have been explored, such as incorporating the bridge into a heterocyclic ring (e.g., triazole) to lock the molecule in the active conformation.[5]

The following table summarizes the quantitative SAR data for a series of 9H-purine derivatives as tubulin polymerization inhibitors.

| Compound | Modification | IC50 (µM) for Tubulin Polymerization | Antiproliferative GI50 (µM) against AGS cells |

| 9d | N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amine derivative | moderate | sub-micromole |

| 10b | 9-substituted benzyl-6-chloro-9H-purine derivative | Not specified | low-micromole |

| 10d | 9-substituted benzyl-6-chloro-9H-purine derivative | Not specified | low-micromole |

| 11g | 9-substituted benzyl-6-chloro-9H-purine derivative | Not specified | low-micromole |

Data synthesized from a study on 9H-purine derivatives as potential tubulin polymerization inhibitors.[9]

Experimental Protocols

Accurate assessment of the biological activity of tubulin inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.

1. Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules.

-

Materials:

-

Purified tubulin (e.g., bovine brain tubulin, >99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution (100 mM)

-

Glycerol

-

Test compounds dissolved in an appropriate solvent (e.g., DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.[10][11]

-

-

Procedure:

-

Prepare a tubulin solution at a final concentration of 3-4 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[11]

-

Keep all reagents and the tubulin solution on ice to prevent premature polymerization.[10][11]

-

Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate (37°C).[10] Include appropriate controls (vehicle only for baseline polymerization, a known inhibitor like nocodazole, and a known stabilizer like paclitaxel).

-

Initiate the polymerization reaction by adding the cold tubulin solution to the wells containing the test compounds.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.[10][11]

-

Monitor the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[12][13]

-

The rate of polymerization and the maximum polymer mass are determined from the resulting curves. The IC50 value is calculated as the concentration of the inhibitor that reduces the rate of polymerization by 50%.

-

2. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader capable of measuring absorbance at 570 nm.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[14]

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).[14][15] Include vehicle-treated cells as a control.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 595 nm with a reference wavelength of 630 nm.[14]

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The inhibition of tubulin polymerization triggers a cascade of cellular events, ultimately leading to cell death. A simplified representation of this process is depicted below.

The experimental workflow for identifying and characterizing novel tubulin inhibitors typically follows a multi-step process, starting from initial screening and culminating in the evaluation of the mechanism of action.

References

- 1. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04314G [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Discovery of 9H-purins as potential tubulin polymerization inhibitors: Synthesis, biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 14. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-proliferative Activity of Tubulin Inhibitor ID09: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-proliferative activities of Tubulin inhibitor ID09, a novel microtubule-destabilizing agent. This document details the quantitative effects of ID09 on cancer cell lines, outlines the experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Anti-proliferative Data

The anti-proliferative effects of Tubulin inhibitor ID09 have been demonstrated in oral squamous cell carcinoma (OSCC) cell lines, SCC-15 and Cal-27. The following table summarizes the key quantitative findings from in vitro studies. While specific IC50 values are not detailed in the primary literature, the dose-dependent effects at nanomolar concentrations are presented. Paclitaxel (PTX), a well-known tubulin stabilizer, was used as a positive control in these experiments[1].

| Assay | Cell Line | Treatment | Concentration (nM) | Observed Effect | Reference |

| Clone Formation Assay | SCC-15, Cal-27 | ID09 | 10, 15, 20 | Dose-dependent reduction in the number of valid clones. | [1] |

| PTX | 20 | Reduction in the number of valid clones. | [1] | ||

| PCNA Expression (Western Blot) | SCC-15, Cal-27 | ID09 | 10, 15, 20 | Dose-dependent decrease in the expression of Proliferating Cell Nuclear Antigen (PCNA). | [1] |

| Cell Cycle Analysis (Flow Cytometry) | SCC-15, Cal-27 | ID09 | 10, 15, 20 | Arrest of the cell cycle in the S and G2/M phases in a dose-dependent manner. | [1] |

| PTX | 20 | Cell cycle arrest. | [1] | ||

| Apoptosis Assay (Annexin V/PI Staining) | SCC-15, Cal-27 | ID09 | 10, 15, 20 | Dose-dependent increase in the proportion of cells in early apoptosis. The effect was more pronounced than PTX at the same concentration. | [1] |

| PTX | 20 | Increase in apoptotic cells. | [1] | ||

| Apoptosis-related Protein Expression (Western Blot) | SCC-15, Cal-27 | ID09 | 10, 15, 20 | Dose-dependent increase in the expression of cleaved caspase-3, cleaved caspase-9, cleaved PARP-1, and cytochrome-c. | [1] |

| Cell Viability (CCK8 Assay) | SCC-15, Cal-27, Tca8113, SCC-25 | ID09 | Not specified | Dose- and time-dependent reduction in cell viability. The effect was slightly superior to paclitaxel at low concentrations. | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the procedures described in the primary literature on Tubulin inhibitor ID09[1].

Cell Culture and Treatments

-

Cell Lines: Human oral squamous carcinoma cell lines SCC-15 and Cal-27 were used.

-

Culture Conditions: Cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: Tubulin inhibitor ID09 was dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The final concentrations for treatment were prepared by diluting the stock solution in the culture medium. Control cells were treated with the vehicle at the same final concentration.

Clone Formation Assay

-

Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with varying concentrations of ID09 (e.g., 0, 10, 15, 20 nM) or a positive control like paclitaxel (20 nM).

-

Incubation: Incubate the plates for a period that allows for the formation of visible colonies (e.g., 10-14 days). The medium should be changed every 2-3 days.

-

Fixation and Staining:

-

Wash the colonies gently with phosphate-buffered saline (PBS).

-

Fix the colonies with 4% paraformaldehyde for 15-30 minutes.

-

Stain the fixed colonies with a 0.1% crystal violet solution for 20-30 minutes.

-

-

Quantification:

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the colony formation efficiency for each treatment group relative to the control.

-

Western Blot Analysis

-

Cell Lysis:

-

Treat cells with different concentrations of ID09 for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., PCNA, cleaved caspase-3, cleaved caspase-9, cleaved PARP-1, cytochrome-c, Ras, p-Erk1/2, Erk1/2, Mcl-1, and a loading control like GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat them with different concentrations of ID09 for 24 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

-

Fixation:

-

Wash the cells with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Analysis by Annexin V/PI Double Staining

-

Cell Treatment and Harvesting:

-

Treat cells with varying concentrations of ID09 for the desired time.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

-

Staining:

-

Wash the cells with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro anti-proliferative activity of Tubulin inhibitor ID09.

Caption: Experimental workflow for assessing the anti-proliferative activity of ID09.

Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which Tubulin inhibitor ID09 induces apoptosis in oral squamous cell carcinoma cells. Inhibition of tubulin polymerization by ID09 leads to the deactivation of the Ras-Erk pathway, resulting in the downregulation of the anti-apoptotic protein Mcl-1 and subsequent activation of the mitochondrial apoptosis cascade[1].

Caption: Signaling pathway of ID09-induced apoptosis.

References

An In-depth Technical Guide to the Binding of Tubulin Inhibitor CYT997 to the β-Tubulin Colchicine Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of the potent tubulin polymerization inhibitor, CYT997 (Lexibulin). For the purpose of this document, CYT997 will be used as a representative example of a "Tubulin Inhibitor 9" that targets the colchicine binding site on β-tubulin. This document details the quantitative binding data, experimental methodologies for its characterization, and the downstream cellular consequences of its interaction with tubulin.

Introduction to Tubulin Inhibition and CYT997

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature makes them a key target for anticancer drug development. Tubulin inhibitors are a class of compounds that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. These inhibitors are broadly categorized as microtubule-stabilizing or -destabilizing agents.

CYT997 is a synthetic, orally active small molecule that acts as a microtubule-destabilizing agent.[2][3] It exerts its potent cytotoxic effects by inhibiting tubulin polymerization through its interaction with the colchicine binding site on β-tubulin.[1] This leads to the disruption of the microtubule network, mitotic arrest at the G2/M phase of the cell cycle, and subsequent induction of apoptosis.[3]

Quantitative Data on CYT997 Activity

The efficacy of CYT997 has been quantified through various in vitro assays, including tubulin polymerization inhibition and cancer cell line cytotoxicity assays.

Table 1: In Vitro Activity of CYT997

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Tubulin Polymerization | Bovine Neuronal Tubulin | ~3 µM | [4] |

| Cell Viability | HepG2 (Hepatocellular Carcinoma) | 9 nM | [1] |

| KHOS/NP (Osteosarcoma) | 101 nM | [1] | |

| HCT15 (Colon Carcinoma, MDR+) | 52 nM | [1] | |

| A549 (Non-small Cell Lung Carcinoma) | 1 µM (for microtubule disruption) | [1] | |

| PC3 (Prostate Cancer) | Not specified | [4] | |

| Endothelial Cell Permeability | HUVEC | ~80 nM | [1] |

The Colchicine Binding Site on β-Tubulin

CYT997 binds to the colchicine binding site located at the interface between the α- and β-tubulin subunits, primarily within the β-tubulin monomer. This binding pocket is distinct from the binding sites of other major classes of tubulin inhibitors like the taxanes and vinca alkaloids. The binding of a ligand to this site sterically hinders the conformational change from a curved to a straight tubulin dimer, which is necessary for its incorporation into a growing microtubule. This inhibition of polymerization leads to a net depolymerization of the microtubule network.

While a crystal structure of CYT997 in complex with tubulin is not publicly available, the key amino acid residues that constitute the colchicine binding site have been identified through crystallographic studies with other colchicine site inhibitors. These residues create a pocket that accommodates the inhibitor, leading to the disruption of microtubule dynamics.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of CYT997 with tubulin and its cellular effects.

Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin by monitoring the increase in light scattering as microtubules form.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate) solution

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol

-

CYT997 (or other test compound) dissolved in DMSO

-

Temperature-controlled spectrophotometer with a plate reader capable of measuring absorbance at 340 nm

-

96-well, half-area, clear bottom plates

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep this solution on ice.[5]

-

Prepare serial dilutions of CYT997 in General Tubulin Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Pre-warm the 96-well plate and the spectrophotometer to 37°C.[5]

-

In each well of the pre-warmed plate, add the desired concentration of CYT997. Include a vehicle control (DMSO) and a positive control for inhibition (e.g., colchicine or nocodazole).

-

To initiate the polymerization reaction, add the cold tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.[6]

-

The rate of polymerization is determined by the slope of the linear portion of the absorbance curve. The IC50 value is calculated by plotting the percent inhibition of polymerization against the logarithm of the CYT997 concentration.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network in cells treated with a tubulin inhibitor, revealing effects such as depolymerization and disruption of the cytoskeleton.

Materials:

-

Adherent cells (e.g., A549) grown on glass coverslips in a petri dish

-

CYT997

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization Buffer (0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Primary antibody: Mouse anti-α-tubulin antibody (e.g., 1:1000 dilution)[7]

-

Secondary antibody: Fluorescently-labeled goat anti-mouse IgG (e.g., Alexa Fluor 488, 1:1000 dilution)

-

Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere overnight. Treat the cells with the desired concentrations of CYT997 (e.g., 1 µM) for various time points (e.g., 1 hour, 24 hours). Include a vehicle-treated control.[1]

-

Fixation: Wash the cells briefly with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.[7]

-

Permeabilization: Wash the cells three times with PBS. If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells with PBS. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in Blocking Buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[7]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody and Nuclear Staining: Dilute the fluorescently-labeled secondary antibody and DAPI in Blocking Buffer. Incubate the coverslips with this solution for 1 hour at room temperature, protected from light.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and the nuclei.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, as measured by propidium iodide (PI) staining.

Materials:

-

Suspension or adherent cells

-

CYT997

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (containing PI and RNase A in PBS)[8][9]

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells to approximately 70-80% confluency. Treat the cells with CYT997 for the desired time (e.g., 24 hours). Harvest both floating and adherent cells.

-

Fixation: Wash the cells with cold PBS and centrifuge. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C (can be stored for longer).[10]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI Staining Solution.[9]

-

Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[9][10]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mechanism of Action and Signaling Pathway

The binding of CYT997 to the colchicine site on β-tubulin initiates a cascade of events that ultimately leads to apoptotic cell death.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of CYT997: a structurally novel orally active microtubule targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. v19.proteinatlas.org [v19.proteinatlas.org]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. medicine.uams.edu [medicine.uams.edu]

Navigating the Ambiguity of "Tubulin Inhibitor 9": A Technical Guide to Three Distinct Compounds

An inherent ambiguity exists within scientific literature and commercial databases regarding the specific chemical entity referred to as "Tubulin Inhibator 9." This technical guide addresses this challenge by providing a comprehensive overview of the chemical properties, solubility, and available experimental data for three distinct compounds that have been identified under this or a similar designation. Researchers and drug development professionals should exercise caution and verify the identity of their compound of interest, preferably by its Chemical Abstracts Service (CAS) number, to ensure the appropriate data is being consulted.

This guide will present data for the following three compounds:

-

Tubulin Polymerization-IN-9 (CAS: 2485020-93-5)

-

Tubulin Inhibitor 9 (compound 7) / Tubulin Polymerization Inhibitor II (CAS: 1151995-69-5)

-

Tubulin-IN-3n

Tubulin Polymerization-IN-9 (CAS: 2485020-93-5)

This compound is a vinyl selenone derivative that has been identified as a potent inhibitor of tubulin polymerization.[1]

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | Not explicitly available in search results. | |

| CAS Number | 2485020-93-5 | [2] |

| Molecular Formula | C₁₉H₁₉NO₅Se | [2] |

| Molecular Weight | 420.32 g/mol | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Solubility

Experimental Protocols

Synthesis of Tubulin Polymerization-IN-9 (and related vinyl selenone derivatives)

A detailed synthesis protocol is described in the publication by Zhu et al. (2020) in the European Journal of Medicinal Chemistry. The general strategy involves a Wittig-Horner reaction between phenylseleninylmethyl phosphonates and variously substituted aromatic aldehydes to generate vinyl selenoxides, which are then oxidized to the corresponding vinyl selenone.[3][4]

A generalized workflow for this synthesis is depicted below:

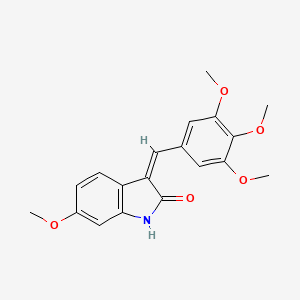

This compound (compound 7) / Tubulin Polymerization Inhibitor II (CAS: 1151995-69-5)

This compound is an indol-2-one derivative and a potent anti-microtubule agent.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | (E)-1,3-Dihydro-6-methoxy-3-(3,4,5-trimethoxybenzylidene)-1H-indol-2-one | |

| CAS Number | 1151995-69-5 | [5][6] |

| Molecular Formula | C₁₉H₁₉NO₅ | [5][6] |

| Molecular Weight | 341.36 g/mol | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Solubility

| Solvent | Solubility | Reference |

| DMSO | 10 mg/mL |

Experimental Protocols

Synthesis of (E)-1,3-Dihydro-6-methoxy-3-(3,4,5-trimethoxybenzylidene)-1H-indol-2-one

The synthesis of this compound can be achieved through a condensation reaction. A general procedure involves the reaction of a substituted oxindole with a substituted benzaldehyde.

A generalized workflow for this synthesis is depicted below:

References

- 1. Design, synthesis and biological evaluation of vinyl selenone derivatives as novel microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

The Indole Nucleus: A Privileged Scaffold for Tubulin-Targeting Anticancer Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate dance of microtubule dynamics is a cornerstone of cellular life, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. This very dynamism, however, presents a vulnerability that can be exploited in the fight against cancer. Tubulin, the protein subunit of microtubules, has emerged as a key target for anticancer drug development. Among the diverse array of molecules designed to disrupt microtubule function, those possessing an indole scaffold have garnered significant attention for their potent tubulin polymerization inhibitory activity. This technical guide provides a comprehensive literature review of indole-based tubulin inhibitors, detailing their mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.

The Central Role of Tubulin in Mitosis and as a Therapeutic Target

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. Interference with this dynamic process can halt the cell cycle, ultimately leading to programmed cell death, or apoptosis. This makes tubulin an attractive target for the development of anticancer therapeutics.

Indole, a bicyclic aromatic heterocycle, is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. A multitude of natural and synthetic indole-containing compounds have been shown to inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin. This interaction prevents the incorporation of tubulin dimers into growing microtubules, leading to the disruption of the mitotic spindle and cell cycle arrest in the G2/M phase.

Major Classes of Indole-Based Tubulin Inhibitors

Indole-based tubulin inhibitors can be broadly categorized based on their structural features. The following sections highlight some of the most extensively studied classes.

Trimethoxyphenyl (TMP) Analogues

Many potent indole-based tubulin inhibitors incorporate a 3,4,5-trimethoxyphenyl (TMP) moiety, a key pharmacophore found in the natural product combretastatin A-4 (CA-4), a powerful tubulin inhibitor. These indole derivatives often feature the TMP group linked to the indole core through various spacers.

Arylthioindoles (ATIs)

Arylthioindoles represent a significant class of indole-based tubulin inhibitors. In these compounds, an aryl group is attached to the C3 position of the indole ring via a sulfur atom. The nature and substitution pattern of the aryl ring, as well as modifications to the indole nucleus, have been extensively explored to optimize their antitubulin activity.

Aroylindoles

In this class, an aroyl group is attached to the indole core, typically at the C3 position. Structure-activity relationship (SAR) studies have demonstrated that the nature and substitution of the aroyl ring significantly influence their biological activity.

Quantitative Analysis of Biological Activity

The efficacy of indole-based tubulin inhibitors is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following tables summarize the tubulin polymerization inhibition and cytotoxic activities of representative indole-based inhibitors from the literature.

Table 1: Inhibition of Tubulin Polymerization by Indole-Based Compounds

| Compound Class | Compound | Tubulin Polymerization IC50 (µM) | Reference |

| TMP Analogue | 1k | 0.58 ± 0.06 | |

| TMP Analogue | 5m | 0.37 ± 0.07 | |

| TMP Analogue | 9 | 1.5 ± 0.56 | |

| TMP Analogue | 18g | 1.4 ± 0.02 | |

| TMP Analogue | 27q | 1.98 ± 0.25 | |

| Fused Indole | 21 | 0.15 ± 0.07 | |

| Quinoline-Indole Hybrid | 32b | 2.09 | |

| Arylthioindole | 14 | 1.6 | |

| Arylthioindole | 15 | 2 | |

| Arylthioindole | 16 | 0.99 | |

| Arylthioindole | 17 | 0.67 | |

| Bis-Indole | 20 | 7.5 | |

| Aroylindole | 23 | 0.6 | |

| Aroylindole | 24 | 0.9 | |

| Indole-Amino-Pyrazolyl | 28 | 0.28 | |

| Indole-Pyridine Hybrid | 7i | 3.03 ± 0.11 | |

| Indole-Acrylamide | 4 | 17 | |

| Indole-Pyrazole | 18 | 19 |

Table 2: Cytotoxicity of Indole-Based Tubulin Inhibitors against Human Cancer Cell Lines

| Compound Class | Compound | Cell Line | Cytotoxicity IC50 (µM) | Reference |

| TMP Analogue | 1k | MCF-7 | 0.0045 ± 0.001 | |

| TMP Analogue | 3a | SGC7901 | 0.0123 ± 0.0016 | |

| TMP Analogue | 3a | KB | 0.0135 ± 0.0015 | |

| TMP Analogue | 3a | HT1080 | 0.0251 ± 0.002 | |

| TMP Analogue | 5f | Various | 0.11 - 1.4 | |

| TMP Analogue | 5m | Various | 0.11 - 1.4 | |

| TMP Analogue | 6v | T47D | 0.04 ± 0.06 | |

| TMP Analogue | 9 | A549 | 2.4 ± 0.42 | |

| TMP Analogue | 9 | HepG2 | 3.8 ± 0.5 | |

| TMP Analogue | 9 | MCF-7 | 5.1 ± 0.42 | |

| TMP Analogue | 18f | MCF-7 | 0.42 ± 0.06 | |

| TMP Analogue | 18g | MCF-7 | 0.17 ± 0.02 | |

| TMP Analogue | 27q | A549 | 0.15 ± 0.03 | |

| TMP Analogue | 27q | MCF-7 | 0.17 ± 0.05 | |

| TMP Analogue | 27q | HepG2 | 0.25 ± 0.05 | |

| Fused Indole | 21 | Various | 0.022 - 0.056 | |

| Indole-Benzimidazole | 7g | DU-145 | 0.68 | |

| Indole-Benzimidazole | 8f | DU-145 | 0.54 | |

| 2-Phenylindole | 33 | NCI/ADR-RES | - | |

| 2-Phenylindole | 44 | NCI/ADR-RES | - | |

| Indole-Pyrazole | 18 | Huh7 | 0.6 - 2.9 | |

| Indole-Pyridine Hybrid | 7h | Various | 1.85 - 5.76 | |

| Indole-Pyridine Hybrid | 7j | Various | 2.45 - 5.23 | |

| Thiazolo-Triazole | IV | SGC-7901 | 0.21 | |

| Chalcone-Indole | 12 | Various | 0.22 - 1.80 | |

| Quinoline-Indole | 13 | Various | 0.002 - 0.011 |

Mechanism of Action: From Tubulin Binding to Apoptosis

The primary mechanism of action for these indole derivatives is the inhibition of tubulin polymerization. This disruption of microtubule dynamics has profound downstream effects on cellular processes, culminating in apoptosis.

As depicted in the diagram, the indole-based inhibitor binds to the colchicine site on β-tubulin, which in turn inhibits microtubule polymerization. This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, activating the spindle assembly checkpoint. The cell cycle is consequently arrested in the G2/M phase, and if the damage is irreparable, the cell undergoes apoptosis.

Experimental Protocols for Evaluation

The following sections provide detailed methodologies for key experiments cited in the evaluation of indole-based tubulin inhibitors.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.

Protocol:

-

Reagent Preparation:

-

Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

-

Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and then diluted to the desired concentrations in general tubulin buffer.

-

-

Assay Procedure:

-

In a pre-warmed 96-well plate, add the test compound dilutions.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm or fluorescence (with a fluorescent reporter) over time (e.g., every 30 seconds for 60-90 minutes).

-

-

Data Analysis:

-

Plot the absorbance or fluorescence as a function of time to generate polymerization curves.

-

The IC50 value is determined by measuring the inhibitor concentration that reduces the rate or extent of tubulin polymerization by 50% compared to a vehicle control.

-

Immunofluorescence Microscopy for Microtubule Network Analysis

This technique allows for the visualization of the effects of inhibitors on the cellular microtubule network.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, MCF-7) on glass coverslips and allow them to adhere overnight.

-

Treat the cells with various concentrations of the indole-based inhibitor for a specified period (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol) to preserve the cellular structures.

-

Permeabilize the cell membranes (e.g., with 0.1% Triton X-100 in PBS) to allow antibodies to enter the cells.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate the cells with a primary antibody specific for α-tubulin.

-

Wash the cells to remove unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

(Optional) Counterstain the nuclei with a DNA dye such as DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Visualize the microtubule network using a fluorescence or confocal microscope.

-

Cell Cycle Analysis

Flow cytometry is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with the inhibitor for a defined period.

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Fixation and Staining:

-

Fix the cells in cold 70% ethanol to permeabilize the membranes and preserve the DNA.

-

Stain the cellular DNA with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

-

-

Data Analysis:

-

Generate a histogram of cell count versus fluorescence intensity. Cells in G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate DNA content.

-

Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a tubulin-targeting agent.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with the inhibitor.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

-

Data Analysis:

-

Generate a dot plot of Annexin V fluorescence versus PI fluorescence.

-

Viable cells are Annexin V-negative and PI-negative.

-

Early apoptotic cells are Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

-

Necrotic cells are Annexin V-negative and PI-positive.

-

Experimental and Drug Discovery Workflow

The discovery and development of novel indole-based tubulin inhibitors typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Conclusion and Future Directions

The indole scaffold has proven to be a highly versatile and effective framework for the design of potent tubulin polymerization inhibitors. The extensive body of research highlights the importance of key structural features, such as the presence of a TMP-like moiety and specific substitution patterns on the indole ring, for potent anticancer activity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, enabling the standardized evaluation of novel indole-based compounds.